molecular formula C21H41N3O3 B12567295 N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide CAS No. 486455-66-7

N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide

Cat. No.: B12567295
CAS No.: 486455-66-7
M. Wt: 383.6 g/mol
InChI Key: ROVCBBIYGALCJO-SFHVURJKSA-N
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Description

N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide is a chemical compound with the molecular formula C21H41N3O3 It is a derivative of L-glutamic acid, where the amide groups are substituted with dibutyl and octanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide typically involves the following steps:

    Protection of the carboxyl group: The carboxyl group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.

    Amidation: The protected L-glutamic acid is reacted with dibutylamine and octanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bonds.

    Deprotection: The protecting group is removed to yield the final product, N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide.

Industrial Production Methods

Industrial production of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: The dibutyl and octanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: L-glutamic acid, dibutylamine, and octanoic acid.

    Oxidation: Corresponding oxidized derivatives of the compound.

    Substitution: New amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can be compared with other similar compounds, such as:

    N~1~,N~5~-Dibutyl-N~2~-(2-ethylhexanoyl)-L-glutamamide: Similar structure but with a different acyl group, leading to variations in chemical properties and applications.

    N~1~,N~5~-Dibutyl-N~2~-decanoyl-L-glutamamide: Another derivative with a longer acyl chain, affecting its solubility and reactivity.

The uniqueness of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide lies in its specific combination of dibutyl and octanoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

486455-66-7

Molecular Formula

C21H41N3O3

Molecular Weight

383.6 g/mol

IUPAC Name

(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide

InChI

InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1

InChI Key

ROVCBBIYGALCJO-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC

Canonical SMILES

CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC

Origin of Product

United States

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